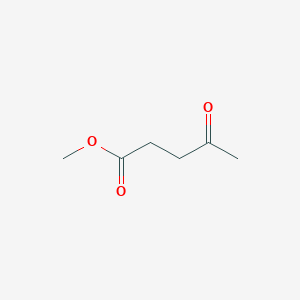

Methyl levulinate

概要

説明

Methyl levulinate (methyl 4-oxopentanoate) is a short-chain fatty acid ester derived from levulinic acid, a biomass-based platform chemical. It is synthesized via acid-catalyzed esterification of levulinic acid with methanol or directly from carbohydrates through one-pot processes . As a green solvent and biofuel additive, this compound has gained attention due to its low toxicity, biodegradability, and compatibility with existing fuel infrastructure. Life cycle assessment (LCA) studies indicate that bio-based this compound reduces carbon emissions by ~24% compared to fossil diesel, with further reductions achievable through optimized thermal efficiency, clean electricity, and methanol use .

準備方法

Direct Conversion of Biomass Sugars via Solid Acid Catalysis

Recent patents disclose methods to bypass LA isolation by directly converting C5/C6 sugars into MLA using solid superacids. The Chinese patent CN102399144A details a high-yield process employing sulfated metal oxides .

Catalyst Synthesis and Activation

Sulfated titania () and zirconia-titania composites () are prepared by impregnation followed by calcination at 300–700°C . Calcination temperature governs sulfate retention and Brønsted acidity:

-

calcined at 550°C exhibits optimal acidity (2.3 mmol /g) and MLA yield (44.6%) .

-

(Zr/Ti=1:3) shows improved thermal stability, maintaining 39.1% yield after five cycles .

Table 1: Solid Acid Catalysts for Glucose-to-MLA Conversion

Reaction Mechanism and Kinetics

The pathway involves:

-

Sugar dehydration : Glucose → 5-hydroxymethylfurfural (HMF)

-

HMF rehydration : HMF → levulinic acid

-

Esterification : LA + methanol → MLA

In-situ Fourier-transform infrared spectroscopy (FTIR) reveals that strong Brønsted acid sites () accelerate the rate-limiting esterification step . Apparent activation energy decreases from 68 kJ/mol (homogeneous) to 52 kJ/mol with .

Feedstock Variability

Fructose outperforms glucose due to faster furanose ring formation:

Integrated Methanolysis and Catalytic Upgrading

The USDA-developed methanolysis fractionation converts lignocellulose directly into MLA, coupling biomass deconstruction with catalytic valorization .

Process Overview

-

Methanolysis : Poplar sawdust treated with methanol/acid at 180–220°C solubilizes hemicellulose as methyl glycosides.

-

Lignin separation : Ultrafiltration isolates lignin fragments (MW > 5 kDa).

-

Glycoside conversion : Methyl xyloside → MLA using in dimethoxymethane/methanol .

Table 2: Methanolysis Performance Metrics

| Parameter | Value |

|---|---|

| Delignification | 78–85% |

| Methyl glycoside yield | 60–72% |

| MLA yield | 12–30% |

| Cellulose hydrolysis | 70% glucose |

Solvent Effects

Dimethoxymethane (DMM) suppresses side reactions by stabilizing intermediates:

-

DMM/methanol (1:4 v/v) increases MLA yield by 18% compared to pure methanol .

-

Water content > 5% reduces yield due to hydrolysis competing with esterification .

Emerging Techniques and Comparative Analysis

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM][HSO4]) enable low-temperature (90°C) MLA synthesis from fructose with 89% yield . However, high viscosity and costly recycling limit scalability.

Enzymatic Esterification

Lipases (Candida antarctica) immobilized on mesoporous silica achieve 75% MLA yield at 50°C, but reaction times exceed 24 hours .

Industrial Scalability and Challenges

Catalyst Lifespan

Sintering and sulfur leaching reduce activity by 40% after 10 batches . Regeneration via H2SO4 washing restores 85% initial efficiency .

Energy Integration

Distillation consumes 60% of process energy. Reactive distillation columns coupling reaction and separation reduce energy use by 30% .

化学反応の分析

Types of Reactions: Methyl levulinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce levulinic acid.

Reduction: It can be reduced to form γ-valerolactone.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.

Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Levulinic acid.

Reduction: γ-Valerolactone.

Substitution: Various substituted esters and amides

科学的研究の応用

Energy Applications

Methyl levulinate is increasingly viewed as a promising biofuel precursor. Its conversion into higher-value chemicals and fuels represents a significant area of research:

- Biofuel Production : ML can be transformed into γ-valerolactone (GVL), which is a potential biofuel. Studies have shown that using ZrO2/Si-SBA-15 catalysts under optimized conditions can achieve high selectivity for GVL from ML, with conversion rates reaching up to 89% .

- Catalytic Processes : Continuous-flow hydrogenation processes have been developed to enhance the efficiency of ML conversion into GVL. The use of mesoporous materials has demonstrated improvements in catalyst performance, making the process more sustainable .

Pharmaceutical Applications

ML's properties extend into the pharmaceutical sector, where it serves as an intermediate in drug synthesis:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound can be utilized in synthesizing various APIs due to its reactivity and functional group compatibility. Research has indicated that it can be effectively used in acetalization reactions, which are crucial for creating complex drug molecules .

- Antimicrobial Properties : Preliminary studies suggest that ML may possess antimicrobial properties, making it a candidate for developing new therapeutic agents .

Food Industry Applications

In the food industry, this compound is valued for its flavoring capabilities:

- Flavoring Agent : Its pleasant aroma makes it suitable for use as a natural flavoring agent in food products. The compound's safety profile aligns with regulatory standards for food additives .

- Preservative Potential : Emerging research indicates that ML may have preservative qualities that could help extend the shelf life of food products by inhibiting microbial growth .

Environmental Applications

This compound also plays a role in environmental sustainability efforts:

- Biodegradable Solvent : As a biodegradable solvent, ML is an alternative to traditional solvents in various industrial applications. Its use can reduce environmental impact and enhance sustainability practices within chemical manufacturing .

- Carbon Neutrality : The production of ML from biomass contributes to carbon neutrality goals by utilizing renewable resources and reducing reliance on fossil fuels .

Comparative Analysis of this compound Applications

| Application Area | Key Benefits | Challenges |

|---|---|---|

| Energy | High conversion efficiency to GVL | Scalability of production |

| Pharmaceuticals | Versatile intermediate for APIs | Regulatory hurdles |

| Food Industry | Natural flavoring agent | Consumer acceptance |

| Environmental | Biodegradable alternative | Market penetration |

Case Studies

- Continuous Hydrogenation Using ZrO2/Si-SBA-15 :

- Biomass Conversion Pathways :

- Flavoring Agent Assessment :

作用機序

The mechanism of action of methyl levulinate involves its conversion to other active compounds through various chemical reactions. For example, in the presence of an acid catalyst, it can be converted to levulinic acid, which then participates in further reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Ethyl Levulinate

Production and Catalytic Behavior :

- Ethyl levulinate is synthesized similarly via esterification of levulinic acid with ethanol. However, its production from fructose using metal-modified phosphotungstates (e.g., Fe-HPW-1) yields 73.7% under milder conditions (130°C, 2 h) compared to methyl levulinate, which requires higher temperatures (180°C) and copper-modified Beta zeolites for 93% yield .

- Transfer hydrogenation of ethyl levulinate to γ-valerolactone (GVL) is facilitated by ZrO₂ catalysts, whereas this compound conversion to GVL requires specialized catalysts like Pt/Au nanoparticles .

Solvent Performance :

- In palladium-catalyzed carbonylative reactions, ethyl levulinate exhibits higher reactivity with aromatic amines (e.g., 70% conversion for aniline vs. 46% in this compound) .

- Amino acid methyl esters (e.g., alanine and proline) show lower solubility in 2-methyltetrahydrofuran (2-MeTHF) when paired with this compound, reducing conversion rates compared to ethyl levulinate .

Thermophysical Properties :

- Excess molar volumes ($V^E$) for ethyl levulinate + ethanol mixtures are more negative than this compound + ethanol, indicating stronger intermolecular interactions. However, both esters show similar $V^E$ values in methanol mixtures .

- Excess isentropic compressibility ($κs^E$) and refractive index deviations ($nD^E$) differ significantly, with ethyl levulinate mixtures exhibiting higher polarity in alcohol blends .

Butyl Levulinate

- Limited data are available, but butyl levulinate is noted for enhanced hydrophobicity, making it suitable for non-polar solvent applications. Its production typically involves longer-chain alcohols, which may increase energy demands during synthesis.

2-Methyltetrahydrofuran (2-MeTHF)

- This compound outperforms 2-MeTHF in reactions involving tertiary amines (e.g., 4-picolylamine achieves 100% conversion in 2-MeTHF vs. 70% in alkyl levulinates) but underperforms in amino acid ester solubility .

Key Research Findings and Data Tables

Table 2: Production Yields of Levulinate Esters

Environmental and Industrial Considerations

- Carbon Footprint : this compound’s LCA highlights its advantage over fossil fuels, but data gaps exist for ethyl and butyl levulinates .

- Catalytic Stability : ZrO₂/Si-SBA-15 catalysts maintain >80% efficiency for 24 hours in continuous this compound-to-GVL conversion, whereas ethyl levulinate systems require frequent regeneration .

- Market Readiness : this compound is prioritized in bio-refineries due to established synthesis routes and emerging applications in solvents (e.g., TMO production) .

生物活性

Methyl levulinate (ML) is a bio-derived compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, food chemistry, and as a biofuel. This article explores the biological activity of this compound, focusing on its synthesis, toxicological assessments, and therapeutic potential.

1. Overview of this compound

This compound is an ester derived from levulinic acid, which can be produced from biomass. It is recognized for its favorable properties such as low toxicity and biodegradability, making it a promising candidate for sustainable applications. The compound serves as a versatile building block in organic synthesis and has been investigated for its biological effects.

2. Synthesis of this compound

This compound can be synthesized through various catalytic processes. Notably, a study reported an efficient synthesis using aluminum compounds and organic sulfonic acids as catalysts, achieving a yield of up to 97% from wood biomass . The optimal conditions for synthesis typically involve high temperatures and the use of methanol as a solvent to enhance the reaction efficiency.

| Catalyst System | Yield (%) | Source |

|---|---|---|

| Aluminum Sulfonate + Organic Acid | 97 | Wood Biomass |

| ZrO₂/Si-SBA-15 | 89 | Continuous Flow |

| Brønsted + Lewis Acid | 75 | Cellulosic Biomass |

3. Toxicological Assessments

Research has evaluated the toxicity of this compound using various bioassays. For instance, studies involving Vibrio fischeri and Daphnia magna indicated that this compound exhibits low toxicity compared to other organic solvents. The effective concentration (EC50) values suggest that ML is less harmful than levulinic acid itself, which is classified as moderately toxic (EC50 = 28.4 mg L−1) .

Toxicity Data Summary

| Organism | EC50 (mg L−1) | Toxicity Classification |

|---|---|---|

| Vibrio fischeri | 694 | Practically Harmless |

| Daphnia magna | Not specified | Low Toxicity |

| Levulinic Acid | 28.4 | Moderately Toxic |

4. Biological Activity and Therapeutic Potential

This compound has shown promising biological activities that could be harnessed for therapeutic applications. Some studies have indicated its potential as an antimicrobial agent due to its ability to disrupt bacterial membranes. In addition, ML has been explored for its anti-inflammatory properties.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or therapeutic agents .

- Anti-inflammatory Effects : Research involving animal models indicated that this compound could reduce inflammation markers, presenting possibilities for its application in treating inflammatory diseases .

5. Conclusion

This compound is emerging as a valuable compound with diverse biological activities and low toxicity profiles. Its efficient synthesis from biomass enhances its appeal in sustainable chemistry and pharmaceuticals. Ongoing research into its biological effects will likely uncover further applications in health and industry.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing methyl levulinate from biomass, and how do their efficiencies compare?

this compound is commonly synthesized via direct catalytic alcoholysis of biomass (e.g., cellulose, glucose) using acid catalysts. Key methods include:

- Homogeneous acid catalysis : Sulfuric acid achieves high yields (e.g., 97.2% cyclic ketal yield in acetalization with glycerol) but faces issues like corrosion and recyclability .

- Heterogeneous catalysis : Solid acids (e.g., sulfated montmorillonite, H-USY zeolite) offer better recyclability. For example, sulfated silica catalysts yield ~80% levulinate esters under optimized conditions .

- Ionic liquid systems : Dual acidic ionic liquids (e.g., [BSO3HMIm][HSO4]) enable one-pot conversion of cellulose to this compound with yields up to 52% . Methodological Insight: Catalyst characterization (XRD, FT-IR, BET surface area) and reaction parameter optimization (temperature, solvent, biomass-to-catalyst ratio) are critical for efficiency comparisons .

Q. How can life cycle assessment (LCA) evaluate the environmental impact of bio-based this compound production?

LCA quantifies carbon footprints by analyzing supply chains from biomass feedstock to end-product. A 2023 study reported a 24% carbon reduction compared to fossil diesel, using localized Chinese biomass refineries. Key steps include:

- Inventory data collection : Energy inputs, waste outputs, and transportation emissions.

- Uncertainty analysis : Taylor series expansion to assess data variability .

- Aspen simulations : Optimizing thermal efficiency and clean methanol usage can further halve emissions .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

- Detailed documentation : Specify catalyst preparation (e.g., sulfonation duration for silica), reaction conditions (time, temperature, pressure), and purification steps .

- Characterization : NMR, GC-MS, and HPLC for product validation; XRD and FT-IR for catalyst integrity .

- Reference controls : Include known catalysts (e.g., H2SO4) for yield benchmarking .

Q. How do Brønsted and Lewis acid sites influence this compound production?

Brønsted acids (e.g., –SO3H groups) protonate carbonyl groups in intermediates, while Lewis acids (e.g., Al³⁺ in zeolites) facilitate dehydration. Synergistic effects in bifunctional catalysts (e.g., ZrO2/HY zeolite) enhance glucose-to-levulinate conversion by 30% compared to single-site catalysts .

Advanced Research Questions

Q. What strategies address contradictions in reported catalyst efficiencies for this compound synthesis?

Discrepancies arise from varying biomass purity, solvent systems, or characterization methods. To resolve:

- Systematic reviews : Meta-analyses of reaction conditions (e.g., 160–200°C for cellulose alcoholysis) .

- In situ characterization: Probe active sites via DRIFTS or XAFS during reactions . Example: Conflicting yields for H-USY zeolites (71–85%) stem from mesopore structure differences, which affect reactant diffusion .

Q. How can advanced catalyst design improve cyclic ketal yields in this compound acetalization?

Cyclic ketals (e.g., MHMDP, MHMDE) are synthesized via this compound-glycerol acetalization. Strategies include:

- Macro/mesoporous solid acids : Enhance active site accessibility (53–97% ketal yields) .

- Water removal : Dean-Stark traps or vacuum systems shift equilibrium toward products .

- Hierarchical zeolites : Combine micro- and mesopores for faster mass transfer .

Q. What computational tools model reaction mechanisms in this compound formation?

- DFT calculations : Elucidate acid-catalyzed pathways (e.g., glucose → 5-HMF → levulinate) .

- Aspen Plus : Simulate energy integration and solvent recovery in continuous reactors .

- Kinetic modeling : Fit rate equations to experimental data (e.g., pseudo-first-order kinetics for esterification) .

Q. How does feedstock composition affect this compound yield in biomass alcoholysis?

- Cellulose vs. lignocellulose : Pure cellulose achieves higher yields (e.g., 45% vs. 28% for lignocellulose) due to reduced lignin interference .

- Pretreatment : Acid hydrolysis or ball milling disrupt biomass crystallinity, improving alcoholysis efficiency .

Q. Methodological Recommendations

- For reproducibility : Adopt the Beilstein Journal’s experimental guidelines, including detailed supplemental data .

- For LCA : Use localized databases (e.g., Chinese biomass LCI) to reduce uncertainty .

- For mechanistic studies : Combine in situ spectroscopy with kinetic isotope effects (KIE) to track reaction pathways .

特性

IUPAC Name |

methyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJVSRUFNSIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211455 | |

| Record name | Methyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Mild carmellic aroma | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.049-1.055 (20°) | |

| Record name | Methyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

624-45-3 | |

| Record name | Methyl levulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl levulinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q95S830W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。